molecular formula C30H22 B3051455 1,2,4,5-Tetraphenylbenzene CAS No. 3383-32-2

1,2,4,5-Tetraphenylbenzene

Cat. No.: B3051455
CAS No.: 3383-32-2
M. Wt: 382.5 g/mol
InChI Key: JTXZAAHCKALMFR-UHFFFAOYSA-N
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Preparation Methods

1,2,4,5-Tetraphenylbenzene is typically synthesized through a condensation reaction using benzoic anhydride and benzene as raw materials under acidic or alkaline conditions . A catalyst is required to promote the reaction . The synthetic route involves the following steps:

    Condensation Reaction: Benzoic anhydride reacts with benzene in the presence of a catalyst to form this compound.

    Purification: The crude product is purified through recrystallization to obtain pure this compound.

Chemical Reactions Analysis

1,2,4,5-Tetraphenylbenzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1,2,4,5-Tetraphenylbenzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its AIE properties, which make it valuable for applications in optoelectronics and chemical sensing .

Properties

IUPAC Name

1,2,4,5-tetraphenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22/c1-5-13-23(14-6-1)27-21-29(25-17-9-3-10-18-25)30(26-19-11-4-12-20-26)22-28(27)24-15-7-2-8-16-24/h1-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXZAAHCKALMFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80297890
Record name 1,2,4,5-tetraphenylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80297890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3383-32-2
Record name NSC118945
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118945
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,4,5-tetraphenylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80297890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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